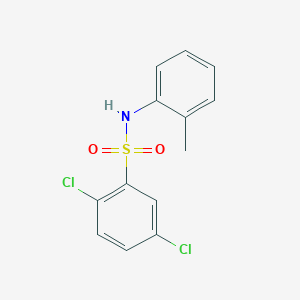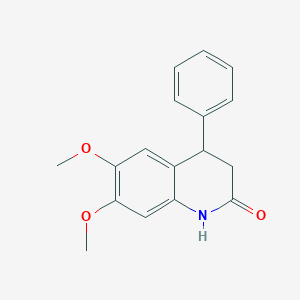![molecular formula C16H16N6O B5515759 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide often involves multi-step reactions starting from basic heterocyclic compounds such as 2-aminobenzimidazole, which can be efficiently converted into complex structures like 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yields. These processes may include coupling reactions with various anilines and other aromatic compounds, often facilitated by catalytic amounts of metals or other reagents under specific conditions (Karcı & Demirçalı, 2006).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by complex fused heterocyclic systems that include imidazole and pyrimidine rings. These structures are often planar or nearly planar and may feature various substituents that influence their physical and chemical properties. Crystallographic studies can reveal detailed aspects of their geometry, including bond lengths, angles, and molecular conformations (Deng et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the nature of their heterocyclic systems and substituents. They can participate in various chemical reactions, including coupling reactions, nucleophilic substitutions, and cyclizations, leading to a wide range of derivatives with diverse properties. The presence of functional groups such as amino and carboxamide moieties can further enhance their reactivity and facilitate the introduction of additional functional groups or structural motifs (Hamdouchi et al., 1999).
Applications De Recherche Scientifique
Pharmacophore Design for p38α MAP Kinase Inhibitors
Synthetic compounds with tri- and tetra-substituted imidazole scaffolds are recognized for their selectivity as inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. These inhibitors are designed to target the ATP binding pocket of p38 MAP kinase, aiming for high binding selectivity and potency. The review highlights the design, synthesis, and activity studies of these compounds, emphasizing the importance of the pyrimidine ring's 2 position for introducing side chains that improve inhibitory activity and selectivity over other kinases (Scior et al., 2011).
Synthesis and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is a pivotal heterocycle in drug discovery, offering a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. This review outlines the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and extensively covers their significant biological properties along with structure-activity relationships (SARs), providing insights for further exploration of this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).
Anti-Inflammatory Activities of Pyrimidines
Pyrimidines exhibit a broad spectrum of pharmacological effects, including anti-inflammatory properties. This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives. It highlights the mechanisms by which pyrimidines exert their anti-inflammatory effects, such as inhibiting the expression and activities of key inflammatory mediators. The review also discusses the potential of pyrimidines as anti-inflammatory agents, providing a foundation for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-2-16(23)21-13-5-3-12(4-6-13)20-14-9-15(19-10-18-14)22-8-7-17-11-22/h3-11H,2H2,1H3,(H,21,23)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGAGFZOGJPPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)


![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)